molecular formula C19H19N3 B2535531 1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole CAS No. 2415525-51-6

1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole

Cat. No. B2535531
CAS RN: 2415525-51-6
M. Wt: 289.382
InChI Key: MUQQGNQBDMBOAH-UHFFFAOYSA-N
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Description

The compound “1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole” is a complex organic molecule that contains an indene, azetidine, and benzimidazole moiety .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and benzimidazole moieties, which are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the context in which this compound is being studied. It could be explored for potential medicinal properties, or for its chemical reactivity .

properties

IUPAC Name

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-2-6-15-10-16(9-14(15)5-1)21-11-17(12-21)22-13-20-18-7-3-4-8-19(18)22/h1-8,13,16-17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQGNQBDMBOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3CC(C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

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